molecular formula C6H7BrIN B1253812 2-Bromo-1-methylpyridin-1-ium iodide CAS No. 52693-56-8

2-Bromo-1-methylpyridin-1-ium iodide

Cat. No.: B1253812
CAS No.: 52693-56-8
M. Wt: 299.93 g/mol
InChI Key: DVAZKUDTZUIOQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C₆H₇BrIN. It is a pyridinium salt where the pyridine ring is substituted with a bromine atom at the second position and a methyl group at the nitrogen atom. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methylpyridin-1-ium iodide can be synthesized through the reaction of 2-bromopyridine with methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

2-Bromo-1-methylpyridin-1-ium iodide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methylpyridin-1-ium iodide involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in electrophilic substitution reactions, while the methyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methylpyridin-1-ium iodide is unique due to its specific combination of bromine and iodide, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

2-Bromo-1-methylpyridin-1-ium iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a methyl group on the pyridine ring, influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrINC_6H_7BrIN and is known for its electrophilic nature due to the bromine atom. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry.

Structural Features

FeatureDescription
Molecular FormulaC6H7BrINC_6H_7BrIN
Molecular Weight251.93 g/mol
Functional GroupsBromine, Methyl, Iodide
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine atom can engage in electrophilic substitution reactions, while the methyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of target proteins or nucleic acids.

Interaction with Biological Targets

The compound has been shown to interact with:

  • Nucleophiles : The bromine atom can be substituted by nucleophiles such as amines and thiols.
  • Biological Membranes : Its quaternary ammonium structure suggests potential interactions with cell membranes, influencing permeability and cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence supporting the compound's antiviral activity. Preliminary studies have indicated that similar pyridinium derivatives can inhibit viral replication mechanisms, making them candidates for further investigation against viruses such as influenza .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Investigation into Antiviral Mechanisms

Another research effort focused on the antiviral properties of pyridinium salts, including this compound. The study revealed that these compounds could inhibit viral RNA polymerase activity, thereby reducing viral load in infected cells. This mechanism highlights the potential role of this compound in antiviral drug development .

Properties

IUPAC Name

2-bromo-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAZKUDTZUIOQK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1Br.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481644
Record name Pyridinium, 2-bromo-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52693-56-8
Record name Pyridinium, 2-bromo-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methylpyridin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methylpyridin-1-ium iodide
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-methylpyridin-1-ium iodide
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-methylpyridin-1-ium iodide
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-methylpyridin-1-ium iodide
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-methylpyridin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.